molecular formula C18H16BrNO4 B307892 (3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307892
M. Wt: 390.2 g/mol
InChI Key: KOBPIKQEKUWRBX-MLPAPPSSSA-N
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Description

(3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a benzylidene group substituted with three methoxy groups at the 2nd, 4th, and 5th positions

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H16BrNO4/c1-22-15-9-17(24-3)16(23-2)7-10(15)6-13-12-8-11(19)4-5-14(12)20-18(13)21/h4-9H,1-3H3,(H,20,21)/b13-6-

InChI Key

KOBPIKQEKUWRBX-MLPAPPSSSA-N

SMILES

COC1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-1,3-dihydro-2H-indol-2-one with 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of new indole derivatives with different substituents at the 5th position.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it a candidate for material science applications, such as the development of organic semiconductors.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the benzylidene group and methoxy substitutions.

    3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom at the 5th position.

    5-chloro-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the trimethoxybenzylidene group in (3Z)-5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.

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